molecular formula C14H10N2O2 B1394985 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid CAS No. 1220019-51-1

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid

Cat. No.: B1394985
CAS No.: 1220019-51-1
M. Wt: 238.24 g/mol
InChI Key: OPFPUKYSQYOGCI-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (Molecular Formula: C14H10N2O3, Molecular Weight: 254.24) is a synthetic indole derivative designed for advanced pharmaceutical and biochemical research. This compound serves as a critical precursor and core scaffold in the discovery of novel bioactive molecules. Its structure incorporates two key pharmacophores: an indole-2-carboxylic acid moiety and a 2-pyridinyl group, making it a versatile building block for developing receptor antagonists and enzyme inhibitors. Research into analogous 3-substituted indole-2-carboxylic acids has demonstrated their significant potential as potent and selective antagonists for various therapeutic targets. Notably, closely related compounds have been identified as highly effective CysLT1 receptor antagonists, which play a key role in inflammatory conditions such as asthma and allergic rhinitis . Similar structural frameworks have also been explored as inhibitors of interleukin-4 gene expression, indicating promise in immunomodulation , and as glycine-site NMDA receptor antagonists for potential neurological applications . The indole-2-carboxylic acid group is often essential for this activity, as it is known to mimic the acidic moiety of native ligands and contribute critical binding interactions with target proteins . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery programs. It is strictly for laboratory use and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-pyridin-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-12(11-7-3-4-8-15-11)9-5-1-2-6-10(9)16-13/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPUKYSQYOGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261703
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-51-1
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel–Crafts Acylation Route

This approach starts with commercially available ethyl 5-chloroindole-2-carboxylate or similar indole-2-carboxylate derivatives. The key steps are:

  • Step 1: Friedel–Crafts acylation of the indole at the 3-position using selected acyl chlorides to form 3-acyl-indole-2-carboxylates.
  • Step 2: Reduction of the ketone group on the acyl substituent using triethylsilane to obtain 3-alkylated indole-2-carboxylates.
  • Step 3: Hydrolysis of the ester group under basic conditions to yield the corresponding indole-2-carboxylic acids.
  • Step 4: Coupling reaction with appropriate amines (such as 2-aminopyridine derivatives) using coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA) in anhydrous DMF at room temperature to form the final amide or related derivatives.

This method provides good regioselectivity and yields and is well-suited for preparing various 3-substituted indole-2-carboxylic acid derivatives, including those with pyridinyl groups at position 3.

Hemetsberger–Knittel Indole Synthesis

This method constructs the indole ring system with the carboxylate group at position 2 and allows for substitution at position 3 through the choice of starting aldehydes:

  • Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.
  • Step 2: Thermolysis of the azide group to induce cyclization, forming indole-2-carboxylates with substitution patterns depending on the aldehyde used.
  • Step 3: Electrophilic cyclization to finalize the indole ring.
  • Step 4: Friedel–Crafts acylation on the indole-2-carboxylate to introduce acyl groups at the 3-position when needed.
  • Step 5: Further functional group transformations such as hydrolysis and coupling to introduce the pyridinyl substituent or convert esters to acids.

This method is advantageous for synthesizing regioisomeric indole derivatives and allows fine control over substitution patterns.

Experimental Conditions and Optimization

  • The Friedel–Crafts acylation is typically carried out using acyl chlorides in the presence of Lewis acids under controlled temperature to avoid poly-substitution.
  • Reduction with triethylsilane is performed under mild conditions to selectively reduce ketones without affecting other sensitive groups.
  • Hydrolysis of esters to carboxylic acids is done under basic aqueous conditions, often using sodium hydroxide.
  • Coupling reactions with amines use BOP and DIPEA in anhydrous DMF at room temperature, with reaction times ranging from 4 to 12 hours. The progress is monitored by thin-layer chromatography (TLC).
  • Purification is achieved by extraction, washing, drying, and either recrystallization or flash chromatography.

Data Table Summarizing Key Steps and Conditions

Step Reagents/Conditions Purpose Notes
Friedel–Crafts Acylation Acyl chloride, Lewis acid catalyst Introduce 3-acyl substituent Temperature control critical
Ketone Reduction Triethylsilane Convert ketone to alkyl group Mild conditions to preserve other groups
Ester Hydrolysis NaOH (aqueous base), heat Convert ester to carboxylic acid Typical reflux conditions
Coupling Reaction BOP, DIPEA, anhydrous DMF, RT, 4–12 h Amide bond formation with amines Monitored by TLC; room temperature
Purification Extraction, drying, recrystallization/flash chromatography Isolate pure product Solvent choice depends on product

Research Findings and Notes

  • The regioselectivity of Friedel–Crafts acylation is influenced by substituents on the indole ring; 3-position substitution is favored under optimized conditions.
  • The Hemetsberger–Knittel synthesis yields mixtures of regioisomers (5- and 7-substituted indole-2-carboxylates), with the 5-substituted isomer usually favored. Proper characterization by NMR is essential to confirm structures.
  • Coupling efficiency with pyridinyl amines is high when using BOP/DIPEA systems in DMF, allowing mild reaction conditions and good yields.
  • The choice of starting materials and reaction conditions allows tailoring of the synthesis to produce 3-(2-pyridinyl)-1H-indole-2-carboxylic acid or related derivatives with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid serves as a lead compound in drug design due to its unique structural features. Its molecular formula, C₁₄H₁₀N₂O₂, indicates the presence of both indole and pyridine moieties, which contribute to its biological activity. The compound has been investigated for its potential as:

  • Anti-cancer agents : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development in oncology.
  • Anti-inflammatory drugs : It has shown promise in modulating inflammatory pathways, particularly through the inhibition of interleukin-4 gene expression, which is crucial in allergic responses and asthma treatment .
  • Neurotransmitter receptor modulators : Some studies highlight its role as a selective antagonist for serotonin receptors, particularly the 5-HT2C receptor, suggesting potential applications in treating mood disorders .

Biological Interactions

The compound's ability to interact with various biological targets is pivotal to its application in medicinal chemistry. Key findings include:

  • Interaction with Biological Macromolecules : Studies have focused on how this compound interacts with proteins and enzymes involved in disease processes. For instance, it has been shown to inhibit certain kinases that play roles in cancer progression.
  • Mechanism of Action : The compound's action mechanism often involves binding to specific receptors or enzymes, leading to altered signaling pathways that can mitigate disease symptoms or progression .

Structural Comparisons

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting some related compounds and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
5-Methylindole-2-carboxylic acidMethyl group at C5Exhibits neuroprotective properties
1H-Indole-2-carboxylic acidBasic indole structureRole in tryptophan metabolism
4-(Pyridin-2-yl)indole-2-carboxylic acidPyridine at C4Selective activity against certain cancer cells
3-(Pyridazinyl)-indole-2-carboxylic acidPyridazine group substitutionPotential use in anti-inflammatory therapies

The distinct presence of the pyridine group at the C3 position enhances the compound's biological activities compared to others listed above .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Inflammation Studies : In models of acute inflammation, compounds derived from this compound showed a marked reduction in ear thickness, suggesting anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1H-Imidazol-5-yl)-1H-indole-2-carboxylic Acid
  • Structure : Replaces the pyridinyl group with an imidazole ring.
  • Biological Activity : Exhibits potent MDM2-p53 interaction inhibition, showing ~50-fold selectivity in TP53 wild-type vs. mutated cancer cell lines (GI₅₀ = 0.22 μM in MV4;11 vs. 10 μM in DLD-1) .
  • Therapeutic Potential: Demonstrated 76% tumor growth inhibition (TGI) in mouse xenograft models at 200 mg/kg oral dosing .
3-(2-Carboxyethyl)-1H-indole-2-carboxylic Acid
  • Structure : Features a carboxyethyl substituent instead of pyridinyl.
  • Biological Activity: Acts as a kynurenine aminotransferase-I (KAT-I) inhibitor with an IC₅₀ of 19.8 μM, though considered suboptimal for CNS-targeted drug development due to peripheral toxicity risks .
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (3c)
  • Structure : Methoxy groups at positions 5 and 6, with a methyl group at N1.
  • Synthesis : Prepared via LiOH-mediated hydrolysis in THF/H₂O/CH₃OH, yielding a crystalline solid (mp 210°C) with distinct IR and NMR profiles .
  • Applications : Explored for its role in modulating heme oxygenase-1 (HO-1) interactions .
Hybrid Molecules with Rhodanine-3-carboxylic Acid (e.g., 1e)
  • Structure : Combines indole-2-carboxylic acid with rhodanine-3-carboxylic acid.
  • Synthesis: Synthesized via Knoevenagel condensation, yielding compounds with antibacterial and anticancer activity .

Substituent Effects on Pharmacological Properties

Compound Name Substituent(s) Key Activity/Property Reference
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid Pyridinyl at C3 MDM2-p53 inhibition, anticancer
3-(1H-Imidazol-5-yl)-1H-indole-2-carboxylic acid Imidazole at C3 High selectivity in TP53 wild-type
3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid Carboxyethyl at C3 KAT-I inhibition (IC₅₀ = 19.8 μM)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid Methoxy (C5, C6), methyl (N1) HO-1 modulation
3-Phenyl-1H-indole-2-carboxylic acid Phenyl at C3 Structural analog (CAS: 6915-67-9)

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Pyridinyl and imidazole substituents enhance solubility compared to phenyl or methyl groups.
  • Stability : Methoxy groups (as in 3c) may increase metabolic stability but reduce membrane permeability.
  • Bioavailability : Carboxylic acid derivatives generally exhibit moderate oral bioavailability, necessitating prodrug strategies for CNS penetration (e.g., esterification) .

Biological Activity

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is a notable compound within the indole derivative category, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₀N₂O₂, with a molecular weight of approximately 238.25 g/mol. Its structure consists of an indole ring substituted at the 3-position with a pyridine group and a carboxylic acid functional group at the 2-position. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

Antagonist Activity

Research has demonstrated that this compound acts as an antagonist against certain leukotriene receptors, particularly CysLT1 and CysLT2. In a study focusing on selective CysLT1 antagonists, this compound exhibited an IC50 value of approximately 0.0059 μM against CysLT1, indicating potent activity . The structural features essential for this activity include the indole core and the carboxylic acid group, which are crucial for receptor binding.

Antiproliferative Effects

The compound has also shown promising antiproliferative activity against various cancer cell lines. A comparative analysis indicated that structural modifications in pyridine derivatives significantly enhanced their antiproliferative effects, particularly against HeLa, A549, and MDA-MB-231 cell lines . The presence of hydroxyl groups in conjunction with the pyridine moiety further improved the efficacy of these compounds.

The mechanisms through which this compound exerts its biological effects primarily involve:

  • Receptor Interaction : Binding to leukotriene receptors alters inflammatory pathways, making it a candidate for treating asthma and other inflammatory conditions.
  • Cellular Uptake : Studies have shown that modifications to the compound can enhance its ability to cross the blood-brain barrier, potentially leading to neuroprotective applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

Modification Effect on Activity
Addition of Hydroxyl GroupsImproved antiproliferative activity against cancer cell lines
Alteration of Indole Ring SubstituentsEnhanced selectivity towards CysLT1 receptors
Variation in Carboxylic Acid PositionSignificant impact on receptor binding affinity

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid and its derivatives?

The compound is typically synthesized via Knoevenagel condensation or multi-component reactions . For example:

  • Knoevenagel condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields hybrid molecules (e.g., compound 1e ) .
  • One-pot three-component reactions : Combining substituted thioureas, chloroacetic acid, and oxo compounds in acetic acid produces derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acids (2a-2c ) .
    Key conditions : Reflux in acetic acid (3–5 h), sodium acetate as a catalyst, and recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Chromatography : Use HPLC with purity thresholds >95% (as specified in commercial standards) .
  • Spectroscopy : Confirm functional groups via 1H^1H-NMR and IR. For example, pharmacophore models derived from protein binding studies validate structural compatibility .
  • Melting point analysis : Compare observed values (e.g., 205–209°C for indole-2-carboxylic acid) with literature data .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

  • Catalyst tuning : Adjust sodium acetate stoichiometry (e.g., 1.0–2.0 equiv) to balance reaction rate and byproduct formation .
  • Solvent optimization : Acetic acid is critical for solubility and protonation; alternative solvents (e.g., ethanol/water mixtures) may reduce recrystallization losses .
  • Time-temperature profiling : Shorter reflux times (2.5–3 h) minimize decomposition, as seen in 3-(4-oxo-2-thioxothiazolidinyl)propanoic acid syntheses .

Q. What strategies resolve contradictions in pharmacological data for indole-2-carboxylic acid derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects. For instance, pyridinyl groups enhance Mcl-1 binding affinity (IC50_{50} < 100 nM) in anticancer studies, while halogenation alters solubility and off-target effects .
  • Bioassay standardization : Use consistent cell lines (e.g., human Mcl-1 overexpressing models) to reduce variability in IC50_{50} values .

Q. How does the pyridinyl substituent influence the compound’s interaction with biological targets like Mcl-1?

  • Molecular docking : The pyridinyl group forms π-π interactions with hydrophobic pockets in Mcl-1’s BH3 domain (PDB: 4hw2, 4hw3) .
  • Pharmacophore mapping : Pyridinyl’s electron-rich region aligns with key residues (e.g., Arg263), validated via fit scores >80% in computational models .

Q. What analytical methods are recommended for characterizing polymorphic forms of this compound?

  • X-ray crystallography : Resolve crystal packing differences affecting solubility (e.g., orthorhombic vs. monoclinic forms).
  • DSC/TGA : Monitor thermal stability; derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] analogs show decomposition above 250°C .

Methodological Considerations

Q. How can researchers address low yields in Knoevenagel condensations involving indole-2-carboxylic acid?

  • Pre-activation of aldehydes : Pre-treat 3-formyl-1H-indole-2-carboxylic acid with acetic anhydride to enhance electrophilicity .
  • Stepwise addition : Introduce 2-thioxothiazolidin-4-one gradually to suppress side reactions .

Q. What are the best practices for storing and handling this compound?

  • Storage : Keep at +4°C under inert gas (N2_2) to prevent oxidation .
  • Handling : Use anhydrous solvents during synthesis to avoid hydrolysis of the carboxylic acid group .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
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3-(2-Pyridinyl)-1H-indole-2-carboxylic acid

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